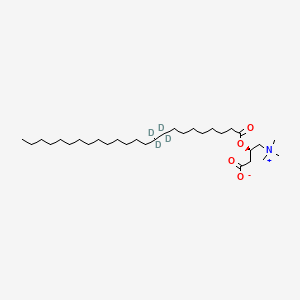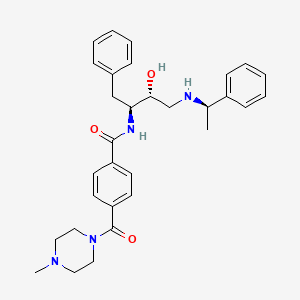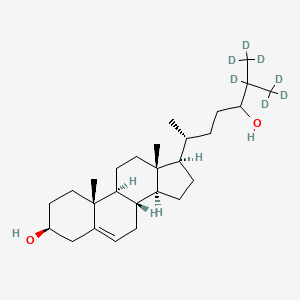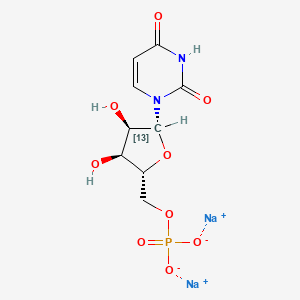
Uridine 5'-monophosphate-13C (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5’-monophosphate-13C (disodium) is a labeled nucleotide used in various scientific research applications. It is a pyrimidine nucleotide that serves as a key precursor for the synthesis of vital biomolecules like ribonucleic acid (RNA), phospholipids, and glycogen . The compound is labeled with carbon-13, a stable isotope, which makes it useful in nuclear magnetic resonance (NMR) studies and other analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Uridine 5’-monophosphate-13C (disodium) involves several steps:
Starting Material: The synthesis begins with cytidine monophosphate or its sodium salt.
Nitrosation: Sodium nitrite is added to the starting material in deionized water, followed by the dropwise addition of acid or acid anhydride.
pH Adjustment: The reaction mixture is adjusted to a pH of 6.4-7.2.
Crystallization: The mixture is combined with ethanol to crystallize the product, which is then filtered to obtain a crude product.
Recrystallization: The crude product is dissolved in water, and the pH is adjusted to 7.0-8.5.
Industrial Production Methods
Industrial production of Uridine 5’-monophosphate-13C (disodium) typically involves the extraction of nucleic acids from yeast, followed by enzymatic degradation and ion exchange chromatography. The product is then neutralized with sodium hydroxide, concentrated, and crystallized .
Analyse Des Réactions Chimiques
Uridine 5’-monophosphate-13C (disodium) undergoes various chemical reactions:
Reduction: Reduction reactions are less common but can be performed using specific reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Bromine, hydrochloric acid, and heat.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Nucleophiles in aqueous or organic solvents.
Major Products
Oxidation: The major products include various oxidized forms of the nucleotide.
Reduction: Reduced forms of the nucleotide.
Substitution: Substituted nucleotides with different functional groups.
Applications De Recherche Scientifique
Uridine 5’-monophosphate-13C (disodium) is widely used in scientific research:
Chemistry: Used in NMR studies to investigate molecular structures and dynamics.
Biology: Serves as a precursor for RNA synthesis and is involved in various metabolic pathways.
Medicine: Used in studies related to nucleotide metabolism and as a tracer in pharmacokinetic studies.
Industry: Employed in the production of nucleic acid-based drugs and biochemical reagents.
Mécanisme D'action
Uridine 5’-monophosphate-13C (disodium) exerts its effects through several molecular targets and pathways:
Enzymatic Phosphorylation: The compound is phosphorylated by enzymes like uridine-cytidine kinase to form uridine diphosphate and uridine triphosphate.
RNA Synthesis: It serves as a building block for RNA synthesis, facilitating the formation of RNA strands.
Metabolic Pathways: Involved in the synthesis of glycogen and phospholipids through pathways like the pyrimidine metabolic pathway.
Comparaison Avec Des Composés Similaires
Uridine 5’-monophosphate-13C (disodium) can be compared with other similar compounds:
Uridine 5’-monophosphate: The non-labeled version, used in similar applications but lacks the isotopic labeling for NMR studies.
Uridine 5’-triphosphate: A triphosphate nucleotide used in RNA synthesis and other biochemical processes.
Cytidine 5’-monophosphate: Another pyrimidine nucleotide involved in RNA synthesis and metabolic pathways.
Uniqueness
The uniqueness of Uridine 5’-monophosphate-13C (disodium) lies in its isotopic labeling, which allows for detailed NMR studies and other analytical techniques that require stable isotopes .
List of Similar Compounds
- Uridine 5’-monophosphate
- Uridine 5’-triphosphate
- Cytidine 5’-monophosphate
- Guanosine 5’-monophosphate
- Thymidine 5’-monophosphate
Propriétés
Formule moléculaire |
C9H11N2Na2O9P |
|---|---|
Poids moléculaire |
369.14 g/mol |
Nom IUPAC |
disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy(513C)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i8+1;; |
Clé InChI |
KURVIXMFFSNONZ-HTOGVELDSA-L |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


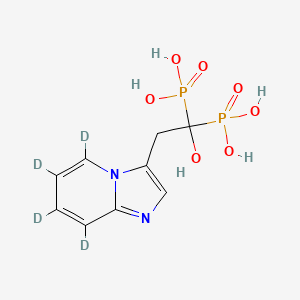

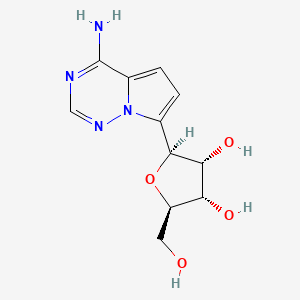
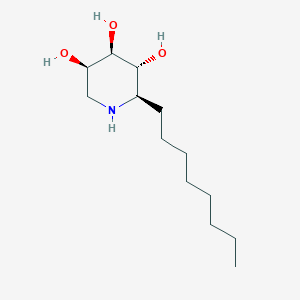
![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
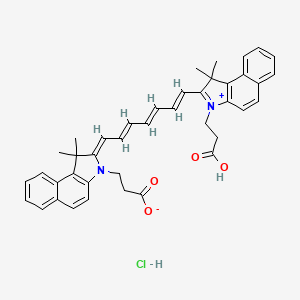
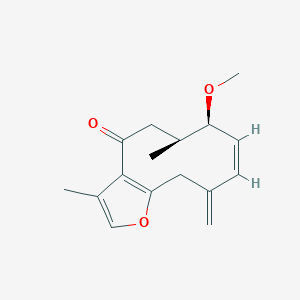
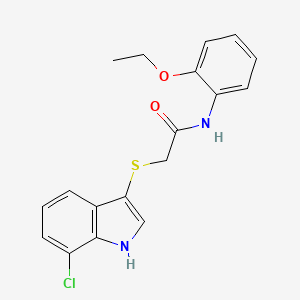
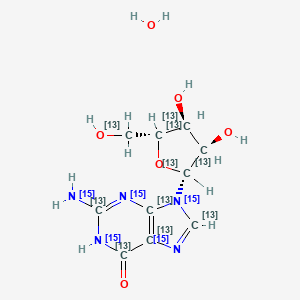
![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
